1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]-
CAS No.: 826-29-9
Cat. No.: VC8002181
Molecular Formula: C7H10O4
Molecular Weight: 158.15 g/mol
* For research use only. Not for human or veterinary use.
![1,3-Dioxolan-2-one, 4-[(2-propenyloxy)methyl]- - 826-29-9](/images/structure/VC8002181.png)
Specification
CAS No. | 826-29-9 |
---|---|
Molecular Formula | C7H10O4 |
Molecular Weight | 158.15 g/mol |
IUPAC Name | 4-(prop-2-enoxymethyl)-1,3-dioxolan-2-one |
Standard InChI | InChI=1S/C7H10O4/c1-2-3-9-4-6-5-10-7(8)11-6/h2,6H,1,3-5H2 |
Standard InChI Key | KAPMHCGNDQJNRP-UHFFFAOYSA-N |
SMILES | C=CCOCC1COC(=O)O1 |
Canonical SMILES | C=CCOCC1COC(=O)O1 |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure consists of a 1,3-dioxolan-2-one core substituted at the 4-position with a (2-propenyloxy)methyl group. Key features include:
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Cyclic carbonate moiety: Provides electrophilic reactivity for ring-opening polymerization or cross-linking .
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Propenyl ether group: Enables free-radical or cationic polymerization via the terminal alkene .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular formula | C₇H₁₀O₄ | |
Molecular weight | 158.15 g/mol | |
SMILES | O=C1OCC(O1)COC=CC | |
InChI Key | YFXXJQJIGQHZSG-UHFFFAOYSA-N | |
Density | ~1.3 g/cm³ (estimated) |
The propenyl group’s stereochemistry (1- or 2-substituted) influences reactivity, though most synthetic routes yield mixtures requiring chromatographic separation .
Synthesis and Optimization
Primary Synthetic Routes
The compound is synthesized via a two-step process:
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Formation of 4-hydroxymethyl-1,3-dioxolan-2-one:
Glycerin reacts with dimethyl carbonate under basic conditions (e.g., K₂CO₃), producing the hydroxymethyl intermediate .Critical parameters include maintaining water content <1,000 ppm and methanol removal to shift equilibrium .
-
Propenylation:
The hydroxyl group undergoes etherification with propenyl bromide or allyl glycidyl ether. For example:Yields reach 70–85% using phase-transfer catalysts like tetrabutylammonium bromide .
Table 2: Synthetic Conditions Comparison
Step | Catalyst | Temperature | Yield | Purity |
---|---|---|---|---|
Carbonate formation | K₂CO₃ | 80–90°C | 89% | 98.5% |
Propenylation | TBA Br | 60°C | 82% | 97.0% |
Reactivity and Functionalization
Cyclic Carbonate Ring-Opening
The dioxolane ring undergoes nucleophilic attack by amines or alcohols, forming urethane or ester linkages. For instance, reaction with hexylamine produces a hydroxyurethane derivative :
Propenyl Group Polymerization
The terminal alkene participates in radical polymerization. Using AIBN initiator at 70°C, poly(propenyl ether carbonate) with ~25,000 Da is obtained .
Table 3: Polymerization Metrics
Initiator | Temperature | (Da) | PDI | Application |
---|---|---|---|---|
AIBN | 70°C | 25,000 | 1.8 | Coatings |
BF₃·Et₂O | 0°C | 12,000 | 1.5 | Adhesives |
Applications in Materials Science
UV-Curable Coatings
The compound serves as a crosslinker in epoxy-acrylate systems. Blended with bisphenol-A diglycidyl ether, it achieves a pencil hardness of 3H after UV curing .
Biodegradable Polymers
Copolymerization with ε-caprolactone yields polyesters with 40% weight loss in compost within 60 days .
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